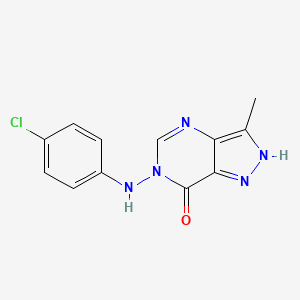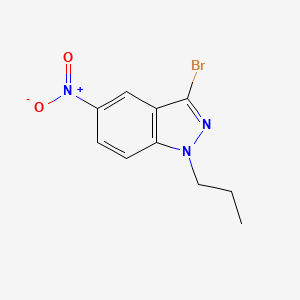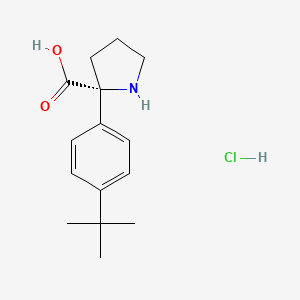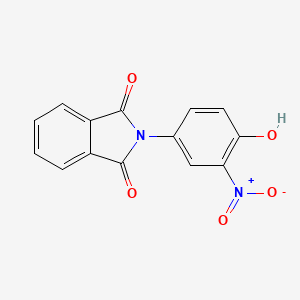
2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-hydroxy-3-nitroaniline in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindoline-1,3-dione derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antiepileptic and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of photochromic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxypropyl)isoindoline-1,3-dione
- 2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione
- N-(3-Hydroxypropyl)phthalimide
Uniqueness
2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives .
Properties
CAS No. |
575445-12-4 |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O5/c17-12-6-5-8(7-11(12)16(20)21)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H |
InChI Key |
IAXDZLHYBLIEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





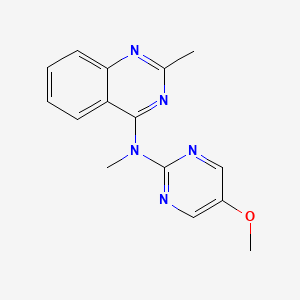
![Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-](/img/structure/B11843126.png)


![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)
![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)

![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
